1-(2-フェニルエチル)-1,4-ジアゼパン

説明

Synthesis Analysis

The synthesis of 1,4-diazepane derivatives has been explored through various methods. A notable approach involves the sequential aldol condensation reactions of 1,3-diketones with diaminomaleonitrile, followed by condensation with aromatic aldehydes to produce 5,7-bis(2'-arylethenyl)-6H-1,4-diazepine-2,3-dicarbonitriles . Another method includes the synthesis of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones, which have shown significant antimicrobial and anticancer activities . Additionally, a user-friendly, solvent- and catalyst-free multicomponent reaction has been developed for the direct stereoselective synthesis of 1,4-diazepane derivatives using 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes .

Molecular Structure Analysis

The molecular structure of 1,4-diazepane derivatives has been elucidated using various techniques. Single-crystal X-ray diffraction has been employed to determine the structure of 2-(1,1-dinitromethylene)-1,3-diazepentane, revealing an orthorhombic crystal system . Similarly, the structure of 1,4-di-[2-phenyl-1-diazenyl]perhydro-1,4-diazepine has been established, showing a chair conformation for the seven-membered ring and detailing the internal torsion angles . Theoretical calculations, including B3LYP, MP2, and HF methods with a 6-311+G(d) basis set, have also been applied to study the molecular structure of these compounds .

Chemical Reactions Analysis

The chemical reactivity of 1,4-diazepane derivatives has been investigated, particularly in the context of their thermal behavior. Differential scanning calorimetry and thermogravimetric analyses have been used to study the thermal stability and decomposition of these compounds, with the results indicating a strong dependence on the nature of the substituents . The enthalpy, apparent activation energy, and pre-exponential constant of the exothermic decomposition reaction of 2-(1,1-dinitromethylene)-1,3-diazepentane have been quantified, providing insights into the critical temperature of thermal explosion .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-diazepane derivatives are closely related to their molecular structure. The effects of substituents on the spectral properties and conformational states of the molecules in solution have been studied using 2D NMR techniques and DFT calculations . The substituents at the 5,6,7-positions of the diazepine ring significantly influence the thermal stability of the compounds . The crystal packing of 1,4-di-[2-phenyl-1-diazenyl]perhydro-1,4-diazepine is determined by short contacts between C=H groups and nitrogens of triazene moieties, as well as van der Waals interactions .

科学的研究の応用

中枢神経系(CNS)刺激薬

“1-(2-フェニルエチル)-1,4-ジアゼパン”誘導体は、CNS刺激薬としての可能性が研究されています。このクラスの化合物は、脳内の神経伝達物質系に影響を与える可能性があり、うつ病、注意欠陥多動性障害(ADHD)、ナルコレプシーなどの疾患の治療に応用できる可能性があります。 フェニルエチルアミンは既知のCNS刺激薬であり、この誘導体は同様の経路を調節する可能性があることを示唆する構造的類似性を有している .

精神活性化合物研究

この化合物の構造は精神活性物質に関連しており、精神疾患の治療研究の候補となっています。 研究は、気分調節に重要な役割を果たすドーパミン、セロトニン、およびアドレナリン受容体との相互作用を理解することに焦点を当てる可能性があり、統合失調症や双極性障害などの疾患に対する新しい治療法につながる可能性があります .

医薬品化学

医薬品化学において、“1-(2-フェニルエチル)-1,4-ジアゼパン”は、新規薬剤開発のための貴重な足場となります。その多様性により、アドレナリン受容体、ドーパミン受容体、シグマ受容体など、さまざまな受容体を標的にできる幅広いリガンドを作成できます。 これにより、これらの受容体を関与させる疾患に対する新規治療薬の発見につながる可能性があります .

薬物乱用研究

フェネチルアミンとの構造的関連性から、この化合物は薬物乱用の影響を研究するために使用できます。 これは、さまざまなデザイナードラッグの代謝経路と効力を理解するためのモデルとして役立ち、中毒と過剰摂取の治療薬の開発に貢献できます .

アデノシン受容体リガンド

この化合物の誘導体は、心血管機能、神経伝達、免疫応答に重要な役割を果たすアデノシン受容体のリガンドとして作用する可能性があります。 この分野の研究は、心臓病、神経疾患、および炎症性疾患の治療の進歩につながる可能性があります .

酵素阻害研究

“1-(2-フェニルエチル)-1,4-ジアゼパン”誘導体は、モノアミンオキシダーゼ(MAO)や炭酸脱水酵素などの酵素の強力な阻害剤となる可能性があります。 これらの酵素はさまざまな生理学的プロセスに関与しており、その阻害は緑内障、てんかん、および特定の気分障害などの治療に有益となる可能性があります .

受容体結合親和性研究

この化合物は、体内のさまざまな受容体に対する結合親和性を研究するために使用できます。 この研究は、より高い選択性と副作用の少ない薬剤の開発に関する洞察を提供し、患者の治療効果を向上させることができます .

化学的安全と毒性

他の化学化合物と同様に、“1-(2-フェニルエチル)-1,4-ジアゼパン”の安全性プロファイルと毒性効果を理解することが重要です。 この分野の研究は、安全な取扱方法に関する情報を提供し、暴露限界を確立し、科学研究で使用される化学物質の規制基準に貢献できます .

作用機序

Target of Action

The primary target of 1-(2-Phenylethyl)-1,4-diazepane is the mu-opioid receptor . This receptor plays a crucial role in mediating the effects of opioids, which include analgesia, euphoria, and respiratory depression .

Mode of Action

1-(2-Phenylethyl)-1,4-diazepane acts as an agonist at the mu-opioid receptor . This means it binds to the receptor and activates it, triggering a series of biochemical reactions that result in the compound’s effects .

Biochemical Pathways

Upon activation of the mu-opioid receptor, 1-(2-Phenylethyl)-1,4-diazepane triggers a cascade of biochemical reactions. These reactions generally involve hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Based on its structural similarity to fentanyl, it can be anticipated that it has high lipophilicity, a large volume of distribution, and potential active metabolites . These properties could influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The activation of the mu-opioid receptor by 1-(2-Phenylethyl)-1,4-diazepane leads to a variety of effects at the molecular and cellular level. These include analgesia, euphoria, and potentially severe adverse effects including coma and death .

Action Environment

The action, efficacy, and stability of 1-(2-Phenylethyl)-1,4-diazepane can be influenced by various environmental factors. For instance, the presence of other substances, the pH of the environment, and the temperature can all affect how the compound interacts with its target and is metabolized . .

特性

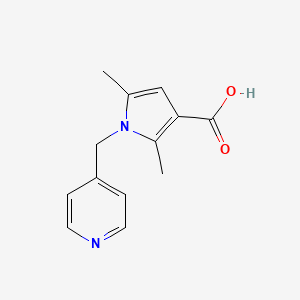

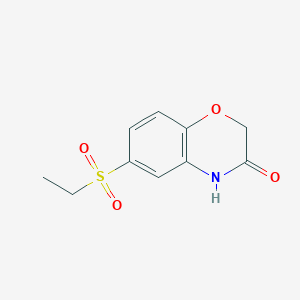

IUPAC Name |

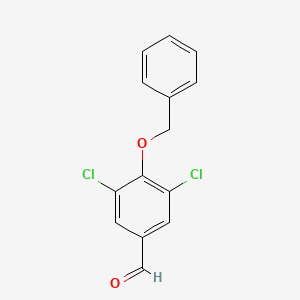

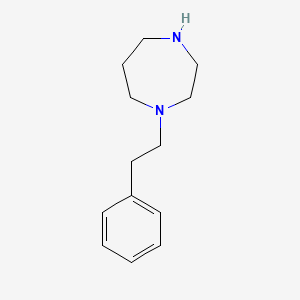

1-(2-phenylethyl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-5-13(6-3-1)7-11-15-10-4-8-14-9-12-15/h1-3,5-6,14H,4,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDPAPUJVTXSDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371895 | |

| Record name | 1-(2-phenylethyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40389-67-1 | |

| Record name | 1-(2-phenylethyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40389-67-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。